molecular formula C30H46O5 B1150861 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid CAS No. 194027-11-7

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

Cat. No.: B1150861
CAS No.: 194027-11-7
M. Wt: 486.7 g/mol
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Mechanism of Action

Target of Action

The primary target of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid, also known as Compound 14, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This activity is critical for the maintenance, repair, and remodeling of bones.

Mode of Action

Compound 14 acts as an inhibitor of osteoclasts , exhibiting anti-osteoclastogenic activity This means it can prevent the formation of osteoclasts, thereby reducing bone resorption

Biochemical Pathways

By inhibiting osteoclast activity, it disrupts the balance between bone formation and resorption, leading to a net increase in bone mass .

Result of Action

The primary result of Compound 14’s action is the inhibition of osteoclastogenesis, leading to a decrease in bone resorption . This can potentially lead to an increase in bone mass, making Compound 14 a potential therapeutic agent for conditions like osteoporosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid typically involves the extraction from natural sources such as Eriobotrya japonica leaves. The extraction process includes several steps:

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound .

Scientific Research Applications

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is unique due to its specific inhibitory effects on osteoclastogenesis, making it particularly valuable in osteoporosis research. Its natural occurrence in loquat leaves also provides an accessible source for extraction and study .

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFIXJZBTJKFHW-YMRXGCIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
Reactant of Route 2
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
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6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
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Reactant of Route 6
6,19-Dihydroxyurs-12-en-3-oxo-28-oic acid

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